Cas no 1613303-64-2 (1-(2-Chlorophenyl)-3-methyl-1H-pyrazole)

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
- 1-(2-chlorophenyl)-3-methylpyrazole
- 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole
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- MDL: MFCD29054988
- インチ: 1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3
- InChIKey: DXPOMJYLPSDFEE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N1C=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 192.0454260 g/mol
- どういたいしつりょう: 192.0454260 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 192.64
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251449-1.0g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
Enamine | EN300-251449-0.5g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-251449-5.0g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
Ambeed | A1081276-1g |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 1g |
$655.0 | 2024-04-23 | |
Enamine | EN300-251449-1g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 1g |
$914.0 | 2023-09-15 | |
Enamine | EN300-251449-10g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 10g |
$3929.0 | 2023-09-15 | |
Aaron | AR01C35Z-5g |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 5g |
$3669.00 | 2023-12-15 | |
1PlusChem | 1P01C2XN-100mg |
1-(2-chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 100mg |
$454.00 | 2024-06-20 | |
Aaron | AR01C35Z-100mg |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 100mg |
$461.00 | 2025-02-14 | |
Aaron | AR01C35Z-500mg |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |
1613303-64-2 | 95% | 500mg |
$1006.00 | 2025-02-14 |
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole 関連文献
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Carson Wiethan,Steffany Z. Franceschini,Helio G. Bonacorso,Mark Stradiotto Org. Biomol. Chem. 2016 14 8721
1-(2-Chlorophenyl)-3-methyl-1H-pyrazoleに関する追加情報
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole (CAS 1613303-64-2): A Versatile Pyrazole Derivative with Broad Applications
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole (CAS 1613303-64-2) is an important heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications. As a chlorophenyl-substituted pyrazole, this compound serves as a valuable building block in pharmaceutical research, agrochemical development, and material science. The presence of both chlorophenyl and methyl groups on the pyrazole ring contributes to its distinctive reactivity pattern, making it particularly useful for various synthetic transformations.
The growing interest in 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole derivatives stems from their potential applications in drug discovery. Many researchers are investigating how this pyrazole core structure can be modified to create novel bioactive molecules. Recent studies suggest that compounds containing this scaffold may interact with specific biological targets, though more research is needed to fully understand their pharmacological potential. The chlorophenyl pyrazole moiety appears particularly promising for the development of new therapeutic agents targeting various health conditions that are currently of global interest.
In the field of agrochemical research, 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole has shown potential as a precursor for crop protection agents. The compound's structural features make it suitable for creating formulations that may help address current challenges in sustainable agriculture. With increasing global focus on food security and environmentally friendly farming practices, this pyrazole derivative represents an important area of investigation for developing next-generation agricultural solutions.
The synthesis of CAS 1613303-64-2 typically involves the reaction of appropriate hydrazine derivatives with β-diketones or their equivalents. Modern synthetic approaches emphasize green chemistry principles, aiming to minimize environmental impact while maintaining high yields and purity. Recent advancements in catalytic methods have improved the efficiency of producing this chlorophenyl pyrazole compound, making it more accessible for research and industrial applications.
From a material science perspective, 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole has demonstrated interesting properties that could be valuable for developing advanced materials. Its molecular structure suggests potential applications in creating specialized polymers, liquid crystals, or other functional materials. Researchers are particularly interested in how the pyrazole ring system might contribute to materials with unique electronic or optical characteristics.
The physical and chemical properties of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole make it suitable for various analytical and characterization techniques. Standard methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography for structural confirmation. These analytical approaches are crucial for quality control in production and for verifying the identity of this pyrazole derivative in research applications.
Market trends indicate growing demand for specialized heterocyclic compounds like 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole. The compound's versatility has led to increased interest from pharmaceutical, agricultural, and material science sectors. As research continues to uncover new potential applications, the commercial importance of this chlorophenyl-substituted pyrazole is expected to rise accordingly.
Safety considerations for handling CAS 1613303-64-2 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and good laboratory practices are recommended when working with this material. Researchers should consult the latest safety data for specific handling instructions.
Future research directions for 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole may focus on exploring its potential in emerging technologies. Areas of particular interest include its possible role in medicinal chemistry, as a ligand in catalytic systems, or as a component in advanced material formulations. The compound's structural flexibility offers numerous opportunities for chemical modification and application development.
In conclusion, 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole (CAS 1613303-64-2) represents an important pyrazole derivative with diverse potential applications across multiple scientific disciplines. Its unique combination of structural features makes it a valuable compound for ongoing research and development efforts. As scientific understanding of this heterocyclic system continues to grow, so too will its significance in addressing various technological and societal challenges.
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